molecular formula C16H12F3N3O2S B154141 Desmethyl Celecoxib CAS No. 170569-87-6

Desmethyl Celecoxib

Cat. No.: B154141
CAS No.: 170569-87-6
M. Wt: 367.3 g/mol
InChI Key: MQPLMBSDWYIIID-UHFFFAOYSA-N
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Description

Desmethyl Celecoxib is a derivative of Celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. It is recognized for its anti-inflammatory properties and is often used in scientific research to explore its potential therapeutic applications . The compound is structurally similar to Celecoxib but lacks a methyl group, which may influence its pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethyl Celecoxib can be synthesized through various chemical reactions. One common method involves the Claisen condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the yield and purity of the compound. Techniques such as high-pressure homogenization and recrystallization are employed to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Celecoxib undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Desmethyl Celecoxib has a wide range of scientific research applications, including:

Mechanism of Action

Desmethyl Celecoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins. By blocking COX-2, this compound reduces inflammation and pain. The molecular targets and pathways involved include the inhibition of the COX-2 enzyme and the subsequent reduction in prostaglandin synthesis .

Comparison with Similar Compounds

Uniqueness: Desmethyl Celecoxib is unique due to its structural modification, which may influence its pharmacological activity and therapeutic potential. Unlike Celecoxib, this compound lacks a methyl group, which may result in different biological effects and applications .

Properties

IUPAC Name

4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPLMBSDWYIIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the prodrug approach being explored for 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide and similar COX-2 inhibitors?

A1: While the provided papers don't explicitly state the reasons, we can infer that challenges might exist with the direct administration of 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide. These challenges could include poor solubility, low absorption, or rapid metabolism, ultimately leading to suboptimal bioavailability [, ]. Utilizing a prodrug like the N-acylated sulfonamide sodium salt aims to overcome these limitations. The prodrug can potentially improve solubility, facilitate absorption, and enhance the drug's stability in vivo, ultimately leading to better therapeutic outcomes.

Q2: What is the significance of using the sodium salt of the N-acylated sulfonamide as a prodrug?

A2: The choice of the sodium salt likely stems from its potential advantages in pharmaceutical formulation and delivery. Sodium salts are generally more soluble in aqueous environments compared to their non-salt counterparts, which can be crucial for both oral and injectable formulations [, ]. Increased solubility can lead to faster dissolution and potentially improved absorption of the drug in the body.

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